

5-Bromoquinazolin-4-ol: A Versatile Intermediate in Synthetic and Medicinal Chemistry

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Compound of Interest

Compound Name: 5-Bromoquinazolin-4-OL

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoquinazolin-4-ol, a halogenated quinazolinone, has emerged as a pivotal synthetic intermediate in the realm of medicinal chemistry and drug discovery. Its strategic placement of a bromine atom at the 5-position of the quinazoline scaffold provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. This reactivity allows for the facile introduction of diverse molecular fragments, enabling the construction of complex, polyfunctionalized molecules with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of **5-Bromoquinazolin-4-ol**, with a focus on its role in the development of targeted therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **5-Bromoquinazolin-4-ol** is crucial for its effective use in synthesis. While specific experimental data for the 5-bromo isomer is not widely published, data for the closely related 6-bromo isomer provides a useful reference point.

Property	Value	Reference
Molecular Formula	C ₈ H ₅ BrN ₂ O	N/A
Molecular Weight	225.04 g/mol	[1]
Appearance	White to off-white powder	[2]
Melting Point	231-234 °C (for 2-methyl-5-bromo-4(3H)-quinazolinone)	[2]
Solubility	Soluble in DMF and DMSO	Inferred from reaction conditions

Synthesis of 5-Bromoquinazolin-4-ol

The most common and direct route to **5-Bromoquinazolin-4-ol** is through the cyclization of 2-amino-6-bromobenzoic acid with a suitable one-carbon source, such as formamide. This reaction, a variation of the Niementowski quinazoline synthesis, can be performed under conventional heating or with microwave assistance to accelerate the reaction.[3]

Experimental Protocol: Synthesis of 5-Bromoquinazolin-4-ol

This protocol is adapted from the synthesis of related quinazolinone derivatives.[2]

Materials:

- 2-amino-6-bromobenzoic acid
- Formamide
- Ethanol

Procedure:

- A mixture of 2-amino-6-bromobenzoic acid (1 equivalent) and formamide (15 equivalents) is heated to 150°C.[2]

- The reaction mixture is stirred at this temperature for 9 hours.^[2]
- Upon completion (monitored by TLC), the reaction mixture is cooled to room temperature.
- The precipitated solid is collected by filtration.
- The crude product is purified by recrystallization from ethanol to afford **5-Bromoquinazolin-4-ol**.

Key Synthetic Transformations

The bromine atom at the C5-position of **5-Bromoquinazolin-4-ol** serves as a key functional group for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are fundamental to the diversification of the quinazolinone scaffold in the synthesis of biologically active molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between **5-Bromoquinazolin-4-ol** and various boronic acids or esters. This reaction is widely used to introduce aryl and heteroaryl substituents at the 5-position.

The following is a general procedure adapted from the Suzuki-Miyaura coupling of 5-bromoquinazolinone derivatives.^[4]

Materials:

- **5-Bromoquinazolin-4-ol** derivative (e.g., 15a)
- Aryl or heteroaryl boronic acid/ester (1.2 equivalents)
- [XPhos Pd(crotyl)Cl] (0.05 equivalents)
- Potassium phosphate (K_3PO_4) (3.0 equivalents)
- 1,4-Dioxane/water mixture

Procedure:

- To a microwave vial, add the 5-bromoquinazolinone derivative, boronic acid/ester, palladium catalyst, and base.
- Add the 1,4-dioxane/water solvent mixture.
- Seal the vial and heat in a microwave reactor at 100°C for 1-2 hours.[\[4\]](#)
- After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography.

Coupling Partner (Boronic Acid/Ester)	Product	Yield (%)	Reference
4-(methoxycarbonyl)phenylboronic acid	5-(4-(methoxycarbonyl)phenyl)quinazolin-4-one derivative	Not specified	[4]
3,5-dimethylisoxazoleboronic acid	5-(3,5-dimethylisoxazol-5-yl)quinazolin-4-one derivative	Not specified	[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines at the 5-position of the quinazolinone core.

This protocol is based on the amination of 5-bromo-quinazolinone derivatives.[\[4\]](#)

Materials:

- **5-Bromoquinazolin-4-ol** derivative (e.g., 15a)
- Amine (1.3 equivalents)
- [Xantphos Palladacycle Gen. 4] (0.03 equivalents)
- Cesium carbonate (Cs_2CO_3) (3.0 equivalents)
- Toluene or 1,4-dioxane

Procedure:

- In a reaction vessel under an inert atmosphere, combine the 5-bromoquinazolinone derivative, amine, palladium catalyst, and base.
- Add the anhydrous solvent (toluene or 1,4-dioxane).
- Stir the reaction mixture at room temperature for 16 hours.[\[4\]](#)
- Upon completion, the reaction is quenched with water and extracted with an organic solvent.
- The combined organic layers are washed, dried, and concentrated.
- The crude product is purified by column chromatography.

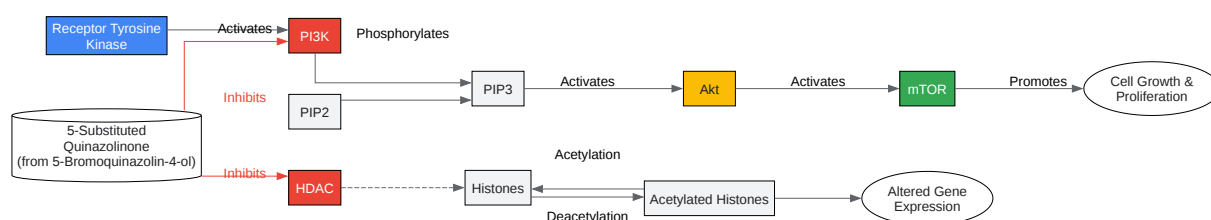
Amine	Product	Yield (%)	Reference
Methyl 3-aminopropanoate	Methyl 3-((4-oxo-3,4-dihydroquinazolin-5-yl)amino)propanoate derivative	Not specified	[4]
Methyl 4-aminobutanoate	Methyl 4-((4-oxo-3,4-dihydroquinazolin-5-yl)amino)butanoate derivative	Not specified	[4]
Aniline	5-(Phenylamino)quinazolin-4-one derivative	Not specified	[4]

Applications in Drug Discovery

The 5-substituted quinazolin-4-one scaffold, readily accessible from **5-Bromoquinazolin-4-ol**, is a "privileged" structure in medicinal chemistry, forming the core of numerous inhibitors targeting key signaling pathways implicated in cancer and other diseases.

PI3K/HDAC Inhibitors

Derivatives of **5-Bromoquinazolin-4-ol** have been utilized in the synthesis of dual inhibitors of phosphoinositide 3-kinases (PI3Ks) and histone deacetylases (HDACs).[\[4\]](#) The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[\[5\]](#) HDACs are epigenetic modifiers that also play a crucial role in gene expression and cancer development. Dual inhibition of these pathways is a promising strategy for cancer therapy.

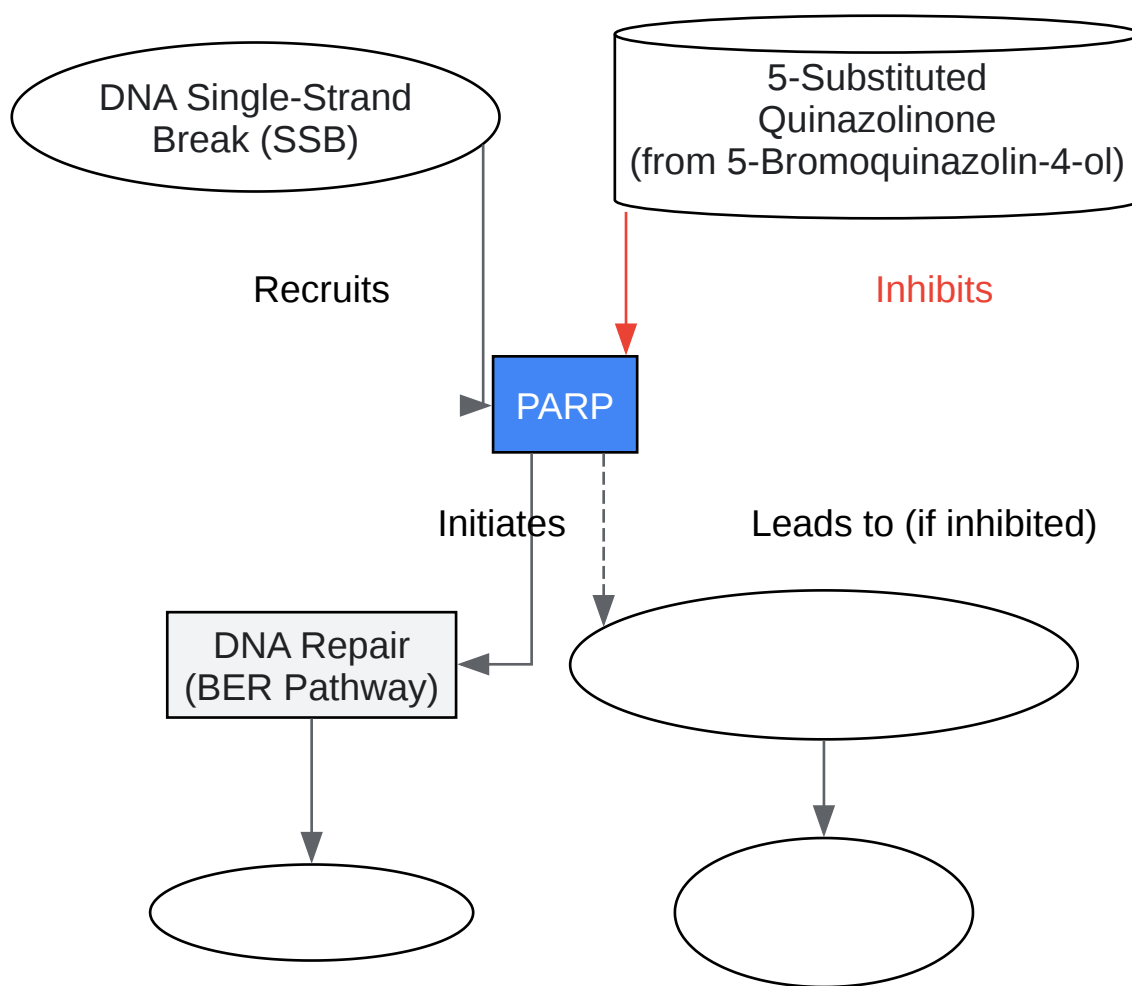


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PI3K/HDAC Dual Inhibition Pathway

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that corrects single-strand breaks.[6] Inhibition of PARP has emerged as a successful therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality. Quinazolinone-based structures have been explored as potent PARP inhibitors.[7]

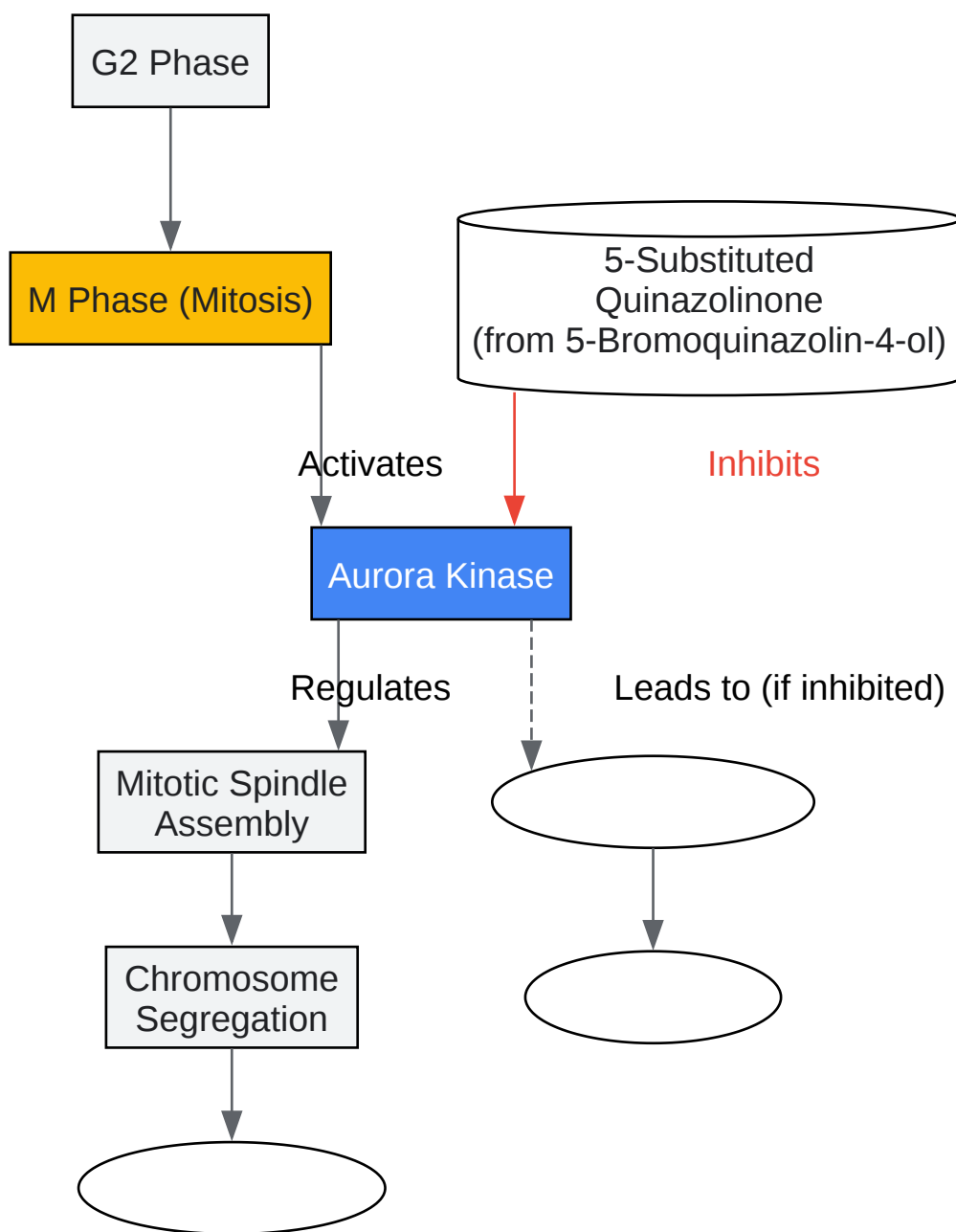


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PARP Inhibition and DNA Repair Pathway

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, including chromosome segregation and cytokinesis. Their overexpression is common in many cancers, making them attractive targets for anticancer drug development. Quinazoline and quinazolin-4-amine derivatives have been designed and synthesized as selective Aurora A kinase inhibitors.[4][8]



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Aurora Kinase Inhibition in Mitosis

Conclusion

5-Bromoquinazolin-4-ol is a highly valuable and versatile synthetic intermediate. Its straightforward synthesis and the reactivity of the C5-bromo substituent in palladium-catalyzed cross-coupling reactions provide a robust platform for the generation of diverse libraries of

quinazolinone derivatives. The demonstrated efficacy of these derivatives as inhibitors of critical cellular targets such as PI3K, HDAC, PARP, and Aurora kinases underscores the importance of **5-Bromoquinazolin-4-ol** in modern drug discovery and development. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of this key building block for the synthesis of novel therapeutic agents.

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